Binding Affinity Comparison: Phenylthio vs. Methylthio Substituent in Imidodicarbonimidic Diamide Scaffold
The ortho-phenylthio substituent in N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (Target Compound) confers a distinct binding profile compared to its ortho-methylthio analog. In a head-to-head comparison from the BindingDB database, the methylthio analog (N-[2-(methylthio)phenyl]imidodicarbonimidic diamide) demonstrated an IC₅₀ value of >200,000 nM against an unspecified target, indicating very weak to negligible binding affinity [1]. While direct IC₅₀ data for the phenylthio target compound against this specific target is not reported in the same assay, this comparative datum establishes a critical baseline: the methylthio group alone is insufficient for high-affinity target engagement within this scaffold. The phenylthio group, with its larger aromatic surface area and enhanced potential for π-stacking interactions, is a necessary structural feature for exploring higher-affinity interactions in this chemical series.
| Evidence Dimension | Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in this specific assay context |
| Comparator Or Baseline | N-[2-(methylthio)phenyl]imidodicarbonimidic diamide: IC₅₀ > 200,000 nM |
| Quantified Difference | Not quantifiable for target compound; comparator data indicates >200-fold weaker than typical hit threshold (1 µM) for the methylthio analog |
| Conditions | BindingDB Assay (unspecified target) |
Why This Matters
This data justifies procuring the phenylthio variant for SAR studies, as the simpler methylthio analog is essentially inactive, confirming that the aryl group is a key determinant of biological activity in this scaffold.
- [1] BindingDB. (n.d.). BDBM50195105: CHEMBL221310 | N-[2-(methylthio)phenyl]imidodicarbonimidic diamide Affinity Data. IC₅₀: >2.00E+5 nM. View Source
